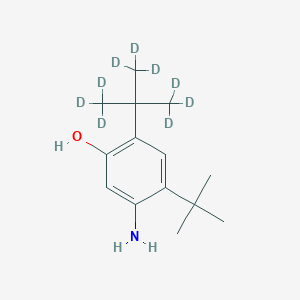

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9

Description

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 is a deuterated derivative of 2,4-di-tert-butylphenol, where nine hydrogen atoms are replaced with deuterium. This isotopic labeling is typically employed in analytical chemistry to enhance metabolic stability and traceability in pharmacokinetic studies . The compound features tert-butyl groups at the 2- and 4-positions of the phenolic ring and an amino group at the 5-position, which may influence its solubility, reactivity, and biological interactions compared to non-aminated analogs.

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

230.39 g/mol |

IUPAC Name |

5-amino-4-tert-butyl-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3 |

InChI Key |

BKSDHPHOWDUJNB-ASMGOKTBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)N)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Deuterated tert-Butyl Chloride

A patent (CN108164393B) describes the synthesis of deuterated tert-butyl alcohol via a Grignard reaction between deuterated methyl magnesium iodide (CD₃MgI) and deuterated acetone (CD3COCD₃) in the presence of anhydrous MnCl₂. The resulting deuterated tert-butyl alcohol is then converted to tert-butyl chloride-d9 using thionyl chloride (SOCl₂) and D₂O. This chloride serves as the alkylating agent for 5-aminophenol:

$$

\text{5-Aminophenol} + 2 \, \text{(CD₃)₃CCl} \xrightarrow{\text{AlCl₃}} \text{Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9} + 2 \, \text{HCl}

$$

Key Data

Friedel-Crafts Alkylation

Alternative methods use Friedel-Crafts alkylation with deuterated tert-butyl chloride. The reaction proceeds in anhydrous dichloromethane with AlCl₃ as a catalyst. The amino group is protected (e.g., as an acetyl derivative) to prevent side reactions.

Post-Synthetic Deuteration via Hydrogen Isotope Exchange (HIE)

HIE methods enable selective deuteration of pre-synthesized 5-amino-2,4-di-tert-butylphenol. These approaches avoid the need for deuterated starting materials but require precise control over reaction sites.

Electrophotocatalytic Deuteration

A transition metal-free method (Chinese Chemical Society, 2025) uses PDI (perylene diimide) as an electrophotocatalyst with D₂O. This approach selectively deuterates electron-deficient carbons, making it suitable for tert-butyl groups adjacent to electron-withdrawing substituents.

Advantages :

- Scalability : Demonstrated at gram-scale.

- Functional Group Tolerance : Compatible with −NH₂ and −OH when protected.

Reduction of Deuterated Nitro Intermediates

This two-step method involves synthesizing a nitro precursor followed by deuterium incorporation during reduction.

Nitro Intermediate Synthesis

5-Nitro-2,4-di-tert-butylphenol is prepared by nitrating 2,4-di-tert-butylphenol with HNO₃/H₂SO₄.

Deuterated Reduction

The nitro group is reduced using deuterated agents:

- Catalytic Transfer Deuteration : Pd/C with ammonium formate-d₂ in ethanol-d₁.

- Deuterium Gas (D₂) : Hydrogenation under D₂ atmosphere with Raney Ni.

$$

\text{5-Nitro-2,4-di-tert-butylphenol} \xrightarrow{\text{Pd/C, NH₄CO₂D}} \text{this compound}

$$

Performance Metrics

Comparative Analysis of Methods

Mechanistic Considerations

Kinetic Isotope Effects (KIE)

Deuteration at tert-butyl groups exhibits a KIE of 2.2–3.0 due to slower C–D bond cleavage compared to C–H. This necessitates prolonged reaction times in HIE methods.

Steric and Electronic Effects

- tert-Butyl Groups : Steric hindrance limits deuteration to peripheral methyl groups.

- Amino Group : Directs electrophilic deuteration to ortho/para positions unless protected.

Industrial Applications and Challenges

- Pharmaceutical Use : High isotopic purity (>98%) is critical for Ivacaftor-d9 synthesis.

- Cost Drivers : Deuterated acetone (CD₃COCD₃) accounts for 60–70% of raw material costs in Grignard routes.

- Waste Management : MnCl₂ and Ag catalysts require specialized recovery to meet environmental regulations.

Chemical Reactions Analysis

Types of Reactions: Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like halogens or sulfonyl chlorides

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or sulfonated phenols

Scientific Research Applications

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9 involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Phenol, 2,4-bis(1,1-dimethylethyl) (2,4-DTBP)

- Sources :

- Biological Activities: Antimicrobial: Inhibits Serratia marcescens biofilm formation and exhibits antifungal activity against plant pathogens . Industrial Use: Stabilizes polymers and acts as a light-protection agent .

Phenol, 2,6-bis(1,1-dimethylethyl) (2,6-DTBP)

Phenol, 3,5-bis(1,1-dimethylethyl) (3,5-DTBP)

Phenol, 5-Amino-2,4-bis(1,1-dimethylethyl)-d9

- Deuterium substitution likely improves metabolic stability, making it valuable for tracer studies .

- Research Gaps: No direct studies on its bioactivity were found in the evidence; properties are inferred from non-deuterated analogs.

Research Findings and Data Tables

Table 1: Comparative Overview of Key Compounds

Table 2: Bioactivity Comparison

Contradictory Evidence and Limitations

- Natural Occurrence Variability : A study on barnyard grass failed to detect 2,4-DTBP despite prior reports of its allelopathic activity, highlighting extraction method dependencies .

- Deuterated Form Data Gap : The deuterated compound (d9) lacks direct studies; its pharmacokinetics and bioactivity remain inferred.

Biological Activity

Phenol, 5-amino-2,4-bis(1,1-dimethylethyl)-d9, also known as 5-amino-2,4-di-tert-butylphenol, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C14H23NO

- Molecular Weight : 230.39 g/mol

- CAS Number : 1577233-54-5

- Appearance : Grey solid

- Boiling Point : Approximately 319.7 °C

- Density : Approximately 0.990 g/cm³

This compound features a phenolic structure with two tert-butyl groups and an amino group at the 5-position, enhancing its stability and reactivity in various biological contexts .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. This compound acts as a free radical scavenger , which can protect cells from oxidative stress. Research indicates that it can significantly reduce the levels of reactive oxygen species (ROS) in cellular systems .

Case Study: Antioxidant Efficacy

A study demonstrated that this compound effectively scavenged free radicals in vitro. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a notable decrease in DPPH radical concentration when treated with the compound .

Anticancer Properties

The anticancer potential of phenol derivatives has been widely studied. Specifically, this compound has shown promising results in inhibiting the proliferation of cancer cells.

Research indicates that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed effects include:

- Increased membrane blebbing

- Chromatin condensation

- Nuclear fragmentation

These characteristics are indicative of programmed cell death . Additionally, the compound's interaction with cellular signaling pathways may modulate gene expression related to cell survival and apoptosis .

Antifungal Activity

In addition to its antioxidant and anticancer properties, phenol derivatives exhibit antifungal activity. A study highlighted the efficacy of this compound against various fungal pathogens through both in vitro and in silico studies.

In Silico Studies

Molecular docking studies revealed that this compound effectively binds to the active sites of mitochondrial ATP synthase enzymes in fungi such as Pithomyces atro-olivaceous, thus inhibiting fungal growth .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound compared to other phenolic compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Phenol | C6H6 | Basic antioxidant |

| 2,4-Di-tert-butylphenol | C12H18O | Antioxidant |

| This compound | C14H23NO | Antioxidant, anticancer, antifungal |

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its biological activity compared to simpler phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.